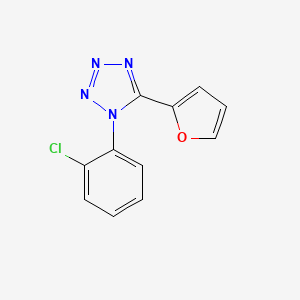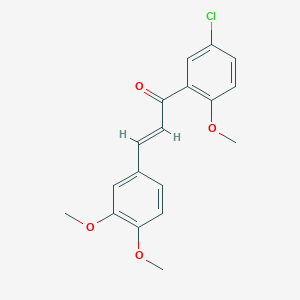
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid is an organic compound characterized by the presence of a chlorophenyl group, a methylbenzoyl group, and an acrylic acid moiety
準備方法
The synthesis of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)acrylic acid.
Amidation: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
科学的研究の応用
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
類似化合物との比較
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)acrylic acid can be compared with similar compounds such as:
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)propanoic acid: This compound has a similar structure but differs in the length of the carbon chain.
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)butanoic acid: Another similar compound with a longer carbon chain.
3-(4-Chlorophenyl)-2-((4-methylbenzoyl)amino)pentanoic acid: This compound has an even longer carbon chain, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C17H14ClNO3 |
|---|---|
分子量 |
315.7 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C17H14ClNO3/c1-11-2-6-13(7-3-11)16(20)19-15(17(21)22)10-12-4-8-14(18)9-5-12/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ |
InChIキー |
LDMSUNMGOMPXHB-XNTDXEJSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11987460.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11987464.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
![9-Chloro-2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987481.png)

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987507.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987514.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11987539.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987545.png)

![isopropyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987564.png)
